molecular formula C15H18N4O3 B2390497 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034243-80-4

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2390497
CAS No.: 2034243-80-4
M. Wt: 302.334
InChI Key: TZSFNDJKESLUIT-UHFFFAOYSA-N
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Description

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylamino group, an oxoethyl group, and an oxoimidazolidine carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropylamine with an appropriate oxoethyl precursor under controlled conditions to form the cyclopropylamino-oxoethyl intermediate. This intermediate is then reacted with a phenyl derivative to introduce the phenyl group. Finally, the imidazolidine-1-carboxamide moiety is introduced through a cyclization reaction, often using a suitable catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases, possibly due to its unique interaction with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in specific industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl arylamines: These compounds share the cyclopropylamino group and are used in similar chemical reactions.

    Oxoethyl derivatives: Compounds with oxoethyl groups that participate in oxidation and reduction reactions.

    Imidazolidine carboxamides: These compounds have similar structural features and are used in various chemical and biological applications.

Uniqueness

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide is unique due to its combination of functional groups, which confer specific reactivity and potential applications that may not be achievable with other similar compounds. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-13(17-11-5-6-11)9-10-1-3-12(4-2-10)18-15(22)19-8-7-16-14(19)21/h1-4,11H,5-9H2,(H,16,21)(H,17,20)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSFNDJKESLUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)N3CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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